REACTION_CXSMILES
|
[F:1][C:2]1[CH:3]=[C:4]([C@@:15]([C:24]2[CH:29]=[CH:28][C:27]([F:30])=[CH:26][CH:25]=2)([NH2:23])[CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:5]=[C:6]([O:8][C:9]([F:14])([F:13])[CH:10]([F:12])[F:11])[CH:7]=1.CN1CCOCC1.C1CN([P+](Br)(N2CCCC2)N2CCCC2)CC1.F[P-](F)(F)(F)(F)F.[F:62][C:63]([F:79])([F:78])[C:64]([CH:70]1[O:74][N:73]=[C:72]([C:75]([OH:77])=[O:76])[CH2:71]1)([OH:69])[C:65]([F:68])([F:67])[F:66]>CN(C=O)C.CO>[F:1][C:2]1[CH:3]=[C:4]([C@@:15]([C:24]2[CH:29]=[CH:28][C:27]([F:30])=[CH:26][CH:25]=2)([NH2:23])[CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:5]=[C:6]([O:8][C:9]([F:14])([F:13])[CH:10]([F:12])[F:11])[CH:7]=1.[F:68][C:65]([F:66])([F:67])[C:64]([CH:70]1[O:74][N:73]=[C:72]([C:75]([OH:77])=[O:76])[CH2:71]1)([OH:69])[C:63]([F:79])([F:78])[F:62].[F:1][C:2]1[CH:3]=[C:4]([C@:15]([NH:23][C:75]([C:72]2[CH2:71][CH:70]([C:64]([OH:69])([C:63]([F:79])([F:78])[F:62])[C:65]([F:66])([F:67])[F:68])[O:74][N:73]=2)=[O:76])([C:24]2[CH:29]=[CH:28][C:27]([F:30])=[CH:26][CH:25]=2)[CH2:16][C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)[CH:5]=[C:6]([O:8][C:9]([F:14])([F:13])[CH:10]([F:12])[F:11])[CH:7]=1 |f:2.3|
|
Name
|
(R)-1-(3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl)-1-(4-fluorophenyl)-2-phenylethanamine
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1)OC(C(F)F)(F)F)[C@](CC1=CC=CC=C1)(N)C1=CC=C(C=C1)F
|
Name
|
|
Quantity
|
26 mg
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
73 mg
|
Type
|
reactant
|
Smiles
|
C1CCN(C1)[P+](N2CCCC2)(N3CCCC3)Br.F[P-](F)(F)(F)(F)F
|
Name
|
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
FC(C(C(F)(F)F)(O)C1CC(=NO1)C(=O)O)(F)F
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at rt for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purified by preparative HPLC (YMC Sunfire 30×100 mm column, eluting with 10-90% MeOH/H2O over 10 minutes containing 0.1% TFA; 40 mL/min, monitoring at 220 nm)
|
Duration
|
10 min
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1)OC(C(F)F)(F)F)[C@](CC1=CC=CC=C1)(N)C1=CC=C(C=C1)F
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C(F)(F)F)(O)C1CC(=NO1)C(=O)O)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1)OC(C(F)F)(F)F)[C@@](CC1=CC=CC=C1)(C1=CC=C(C=C1)F)NC(=O)C1=NOC(C1)C(C(F)(F)F)(C(F)(F)F)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3 mg | |
YIELD: PERCENTYIELD | 3% | |
YIELD: CALCULATEDPERCENTYIELD | 6.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |